molecular formula C6H9N3O3 B021450 1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol CAS No. 104575-39-5

1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol

Cat. No.: B021450
CAS No.: 104575-39-5
M. Wt: 171.15 g/mol
InChI Key: QFCZUXUHKLYQKW-UHFFFAOYSA-N
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Description

1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of two methyl groups, a nitro group, and a hydroxymethyl group attached to the imidazole ring

Preparation Methods

The synthesis of 1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol can be compared with other similar compounds such as:

    1-Methyl-5-nitroimidazole-2-methanol: Lacks one methyl group compared to this compound.

    2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole: Similar structure but with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(1,4-dimethyl-5-nitroimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-4-6(9(11)12)8(2)5(3-10)7-4/h10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCZUXUHKLYQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)CO)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146581
Record name 1H-Imidazole-2-methanol, 1,4-dimethyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104575-39-5
Record name 1H-Imidazole-2-methanol, 1,4-dimethyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104575395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-2-methanol, 1,4-dimethyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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